molecular formula C23H23N5O3 B2409102 5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921780-90-7

5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2409102
CAS No.: 921780-90-7
M. Wt: 417.469
InChI Key: MPZVLGBNRLWQLZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine core.
  • A 5-(3-methoxypropyl) substituent, introducing a methoxy-terminated alkyl chain at position 5, which may enhance solubility and metabolic stability.
  • A 7-carboxamide group linked to 6-methylpyridin-2-yl, contributing to hydrogen-bonding interactions and target specificity.

While direct pharmacological data for this compound is absent in the provided evidence, structural analogs (e.g., ethyl esters and substituted carboxamides) highlight its relevance in medicinal chemistry .

Properties

IUPAC Name

5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-8-6-11-20(24-16)25-22(29)18-14-27(12-7-13-31-2)15-19-21(18)26-28(23(19)30)17-9-4-3-5-10-17/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVLGBNRLWQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C_{16}H_{20}N_{4}O_{3}
  • Molecular Weight: 316.36 g/mol
  • CAS Number: Not specified in the search results.

Research indicates that compounds similar to this pyrazolo[4,3-c]pyridine derivative exhibit potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cancer cell growth and increased apoptosis in tumor cells.

Antitumor Effects

A study highlighted the antitumor properties of similar compounds by evaluating their cytotoxicity against various cancer cell lines. The findings suggest that these compounds can induce apoptosis through the activation of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2. For instance, compound 7f , a derivative structurally related to our target compound, demonstrated an IC50 value of 1.83 µM against MCF-7 breast cancer cells, comparable to methotrexate (IC50 = 5.57 µM) .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
7fMCF-71.83DHFR inhibition, apoptosis induction
MethotrexateMCF-75.57DHFR inhibition

Enzymatic Inhibition

The compound's structural features suggest it may function as a competitive inhibitor of DHFR. Molecular docking studies have shown favorable binding interactions with the active site of DHFR, indicating potential for further development as an antifolate agent .

Case Studies

  • Study on Pyrazolo[4,3-c]pyridine Derivatives:
    A series of derivatives were synthesized and tested for their biological activity. Among these, certain derivatives exhibited significant cytotoxic effects against resistant cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights:
    Further mechanistic studies revealed that these compounds could modulate apoptotic pathways effectively, making them candidates for combination therapies with existing chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituents, physicochemical properties, and synthetic yields.

Key Findings:

Substituent Effects on Physicochemical Properties: R5 Substituents: The target compound’s 3-methoxypropyl group likely improves hydrophilicity compared to propyl (6c, ) or benzyl (). However, bulkier groups like 4-nitrophenylamino (9d, ) reduce solubility due to increased steric hindrance.

Synthetic Yields: Simple alkyl substituents (e.g., propyl in 6c) achieve high yields (89%) under reflux conditions . Electron-withdrawing groups (e.g., 4-nitrophenylamino in 9d) lower yields (25%), likely due to reduced nucleophilicity during cyclization .

For instance, puckered pyrimidine rings and bifurcated hydrogen bonds stabilize crystal structures .

Research Implications

  • The target compound’s 6-methylpyridin-2-yl carboxamide group may enhance receptor binding compared to smaller amides (e.g., 2-methoxyethyl in ).
  • Lower synthetic yields for nitro-substituted analogs (e.g., 9d ) suggest the need for optimized reaction conditions for electron-deficient substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer: A common approach involves multi-step heterocyclic condensation. For example, similar pyrazolo-pyridine derivatives are synthesized via refluxing intermediates (e.g., substituted pyrimidines or thiazolo-pyrimidines) with aldehydes in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol (3:2) . Yields (~78%) can be improved by optimizing stoichiometry (e.g., sodium acetate as a catalyst) and reaction time (8–10 hours). Monitoring via TLC/HPLC is critical to terminate reactions at maximal conversion .

Q. How should researchers address solubility challenges for in vitro assays?

  • Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO) is typical for pyrazolo-pyridine carboxamides. For aqueous buffers, use co-solvents like ethanol (≤10% v/v) or cyclodextrin-based solubilizers. Pre-formulation studies should include pH-dependent stability tests (e.g., 4–8 pH range) to avoid hydrolysis of the methoxypropyl or carboxamide groups .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer: Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., methoxypropyl protons at δ ~3.3–3.5 ppm, pyridinyl aromatic protons at δ ~7.0–8.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm1^{-1}). High-resolution mass spectrometry (HRMS) resolves molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodological Answer: Use quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and identify key pharmacophore regions. Molecular docking (e.g., AutoDock Vina) into target active sites (e.g., kinase domains) can predict binding modes. For example, the pyridinyl and phenyl groups may engage in π-π stacking, while the carboxamide forms hydrogen bonds. Validate predictions with free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Standardize protocols using WHO-recommended cell lines and controls. For kinase inhibition studies, confirm target engagement via Western blotting (phosphorylation status) and cross-validate with orthogonal assays (e.g., SPR for binding kinetics) . Statistical tools like Bland-Altman analysis quantify inter-study variability .

Q. How can X-ray crystallography elucidate conformational flexibility in the pyrazolo-pyridine core?

  • Methodological Answer: Co-crystallize the compound with a target protein (e.g., kinases) to capture bound conformations. For free ligand structures, slow evaporation from ethyl acetate/ethanol yields single crystals. The pyrazolo-pyridine ring often adopts a flattened boat conformation, with deviations (~0.2 Å) from planarity influencing bioactivity. Analyze dihedral angles (e.g., 80.94° between fused rings) to correlate structure with solubility or potency .

Q. What synthetic intermediates are prone to degradation, and how can stability be enhanced?

  • Methodological Answer: The methoxypropyl side chain and carboxamide group are susceptible to oxidative/hydrolytic degradation. Stabilize intermediates by storing under inert gas (N2_2) at –20°C in anhydrous DMSO. Introduce electron-withdrawing substituents (e.g., fluorine) on the phenyl ring to reduce electron density and slow degradation .

Q. How do substituent modifications (e.g., methoxypropyl vs. ethyl) impact metabolic stability?

  • Methodological Answer: Replace the methoxypropyl group with deuterated or cyclopropyl analogs to block CYP450-mediated oxidation. Use hepatic microsome assays (human/rat) to quantify metabolic half-lives. LC-MS/MS identifies major metabolites (e.g., O-demethylation products). Correlate logP values (e.g., <3.5) with reduced clearance rates .

Methodological Resources

  • Synthetic Protocols: Ref
  • Computational Design: Ref
  • Structural Analysis: Ref
  • Stability Testing: Ref

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